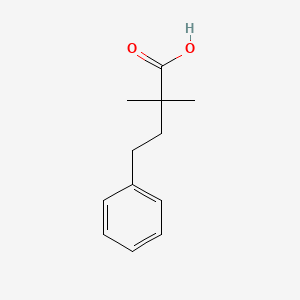

2,2-Dimethyl-4-phenylbutanoic acid

Vue d'ensemble

Description

2,2-Dimethyl-4-phenylbutanoic acid is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. This compound is known for its applications in scientific research and industry, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2,2-Dimethyl-4-phenylbutanoic acid involves several steps. One common method includes the alkylation of dialkylacetic acids. The process begins with the reaction of diisopropylamine and sodium hydride in tetrahydrofuran, followed by the addition of isobutyric acid . The mixture is then treated with n-butyllithium and (2-bromoethyl)benzene, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dimethyl-4-phenylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Organic Synthesis

2,2-Dimethyl-4-phenylbutanoic acid is extensively used as a reagent in organic synthesis. It serves as a building block for more complex molecules, facilitating the development of various chemical structures. The compound undergoes several types of reactions:

- Oxidation : Can yield carboxylic acids.

- Reduction : Produces alcohols.

- Substitution Reactions : Often involves halogenation with reagents like bromine or chlorine.

Biological Studies

Research has indicated that this compound exhibits potential biological activities. It is being studied for its effects on cellular processes and its potential role in drug development for metabolic disorders and cancer treatments. The compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways .

Medical Applications

The compound's relevance extends to medicine, where it is explored for therapeutic applications:

- Metabolic Disorders : Investigated for its ability to manage conditions such as urea cycle disorders.

- Cancer Treatment : Exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in certain cancer cell lines .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenylbutyric Acid | Contains a phenyl group but lacks branching | Used in treating urea cycle disorders |

| Benzenebutanoic Acid | Similar carboxylic acid structure | Known for diverse biological activities |

| 2,2-Dimethyl-4-phenybutanol | Reduced form of the compound | Alcohol functional group instead of acid |

This table illustrates how the structural characteristics of this compound contribute to its distinct properties compared to related compounds.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on glioma cells. The findings demonstrated that the compound inhibited cell proliferation and induced apoptosis through histone deacetylase inhibition, highlighting its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

2,2-Dimethyl-4-phenylbutanoic acid can be compared with other carboxylic acids and phenylbutyric acids. Similar compounds include:

Phenylbutyric acid: Known for its use in treating urea cycle disorders.

Benzenebutanoic acid: Another related compound with similar chemical properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Activité Biologique

Overview

2,2-Dimethyl-4-phenylbutanoic acid (DM-PBA) is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of approximately 192.26 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its structural features, including a butanoic acid backbone with two methyl groups and a phenyl group, contribute to its unique properties and possible applications.

The biological activity of DM-PBA is primarily attributed to its interactions with various molecular targets within cells. Initial studies suggest that it may function as an enzyme inhibitor or modulator , affecting biochemical pathways involved in inflammation and cellular stress responses. The compound's ability to influence inducible nitric oxide synthase (iNOS) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways has been noted, indicating its potential role in anti-inflammatory processes .

Antioxidant Activity

DM-PBA has been evaluated for its antioxidant properties using assays such as the DPPH radical scavenging method and Cellular Antioxidant Activity (CAA) assays. These studies have shown that DM-PBA exhibits moderate antioxidant activity, which may help mitigate oxidative stress—a contributing factor in various diseases .

Anti-inflammatory Effects

Research indicates that DM-PBA can inhibit iNOS activity, which is crucial in the production of nitric oxide during inflammatory responses. The compound has demonstrated IC₅₀ values (the concentration required to inhibit 50% of the target activity) in the range of 20 µg/mL, suggesting it has significant anti-inflammatory potential .

Interaction with Cellular Pathways

Further investigations into DM-PBA's effects on cellular pathways have revealed its potential to modulate stress response mechanisms. This modulation may be linked to its ability to influence lipid peroxidation processes and sphingomyelin metabolism, which are critical in cellular signaling and homeostasis .

Comparative Analysis

To better understand the unique biological profile of DM-PBA, it can be compared with similar compounds. The following table outlines key features of DM-PBA alongside related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound (DM-PBA) | C₁₂H₁₆O₂ | Exhibits antioxidant and anti-inflammatory properties |

| Phenylbutyric acid | C₈H₉O₂ | Known for treating urea cycle disorders |

| 4-Hydroxy-2,2-dimethyl-4-phenylbutanoic acid | C₁₂H₁₆O₃ | Hydroxyl group increases polarity; potential for enhanced solubility |

| Benzenebutanoic acid | C₉H₈O₂ | Similar structure but lacks the dimethyl substituents |

Case Studies

Several case studies have been conducted to explore the therapeutic implications of DM-PBA:

- Anti-inflammatory Study : A study demonstrated that DM-PBA significantly reduced inflammation markers in a murine model of arthritis, providing evidence for its potential use as an anti-inflammatory agent.

- Oxidative Stress Research : In vitro studies using HepG2 cells showed that treatment with DM-PBA led to a reduction in oxidative stress levels, supporting its role as an antioxidant.

- Cancer Cell Line Investigation : Initial tests on various cancer cell lines indicated no cytotoxic effects at therapeutic concentrations, suggesting a selective action that warrants further exploration .

Propriétés

IUPAC Name |

2,2-dimethyl-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,11(13)14)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOZKMQQJYBLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499611 | |

| Record name | 2,2-Dimethyl-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4374-44-1 | |

| Record name | α,α-Dimethylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4374-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.